4-Chloro-2-cyclopropylpyrimidine
Overview
Description
4-Chloro-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7ClN2 and a molecular weight of 154.6 . It is stored under an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 4-Chloro-2-cyclopropylpyrimidine involves two stages . In the first stage, 2-cyclopropyl-4-hydroxy-pyrimidine is reacted with trichlorophosphate at 150°C for 2.5 hours . In the second stage, the resulting mixture is basified with dilute sodium bicarbonate solution and diluted with DCM . The organic layer is then washed with brine, dried over sodium sulphate, and concentrated to afford the crude product .Molecular Structure Analysis
The InChI code for 4-Chloro-2-cyclopropylpyrimidine is 1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 .Physical And Chemical Properties Analysis
4-Chloro-2-cyclopropylpyrimidine has a predicted boiling point of 231.0±13.0 °C and a predicted density of 1.334±0.06 g/cm3 . It is soluble with a solubility of 0.825 mg/ml .Scientific Research Applications
Synthesis and Chemical Reactions
4-Chloro-2-cyclopropylpyrimidine and its derivatives are primarily used in the synthesis of various organic compounds. For instance, α-aminophosphonates derived from 2-cyclopropylpyrimidine-4-carbaldehyde were synthesized using a simple and efficient method from a three-component condensation reaction, showcasing the compound's utility in facilitating complex chemical reactions (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014). Additionally, an electrochemical synthesis approach was used to create novel 4-amino-6-arylpyrimidines under mild conditions by an electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides (S. Sengmany, E. L. Gall, & Eric Léonel, 2011).
Antimicrobial and Nematicidal Activities
Some derivatives of 4-Chloro-2-cyclopropylpyrimidine have been noted for their antimicrobial and nematicidal activities. For instance, pyridinium ylide assisted in the synthesis of trans-2-(4-chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2′-inden]-1′,3′-diones, which displayed significant antimicrobial activity against various bacterial and fungal strains, and some compounds showed notable activity against the nematode Meloidogyne incognita (Janardhan Banothu, S. Basavoju, & Rajitha Bavantula, 2015).
Applications in Bioactivity
The compound has also been utilized in preparing bioactive compounds. Thiourea derivatives related to cyclopropanecarboxyl-N′-pyridin-2-yl and their fused ring compounds, derived from cyclopropanecarboxylic acid, showed excellent herbicidal and fungicidal activities (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009). Moreover, the synthesis of pyridopyrimidine and fused pyridopyrimidine derivatives from 3-(4-chloro-phenyl)-1-pyridin-2-yl propenone and malononitrile or ethyl cyanoacetate demonstrated potent antimicrobial activity (A. E. Rashad, H. Sayed, A. H. Shamroukh, & H. Awad, 2005).
Safety And Hazards
The safety information for 4-Chloro-2-cyclopropylpyrimidine indicates that it is a warning substance . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-chloro-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIZSOSSWDACM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropylpyrimidine | |
CAS RN |
1044771-74-5 | |
Record name | 4-chloro-2-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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